molecular formula C9H12ClNO3 B2617593 Methyl 4-[(aminooxy)methyl]benzenecarboxylate hydrochloride CAS No. 78254-50-9

Methyl 4-[(aminooxy)methyl]benzenecarboxylate hydrochloride

Cat. No.: B2617593
CAS No.: 78254-50-9
M. Wt: 217.65
InChI Key: XQYXPIYIAPXLBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Methyl 4-[(aminooxy)methyl]benzenecarboxylate hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Methyl 4-[(aminooxy)methyl]benzenecarboxylate hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-[(aminooxy)methyl]benzenecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminooxy group can form covalent bonds with carbonyl-containing compounds, leading to the inhibition of enzyme activity or the modification of protein structures. This interaction can affect various biochemical pathways and cellular processes, making the compound valuable for studying molecular mechanisms and developing new therapeutic strategies .

Properties

IUPAC Name

methyl 4-(aminooxymethyl)benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c1-12-9(11)8-4-2-7(3-5-8)6-13-10;/h2-5H,6,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYXPIYIAPXLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CON.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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